

paragenesis of tourmaline with cassiterite and wolframite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TOURMALINE

Cat. No.: B1171579

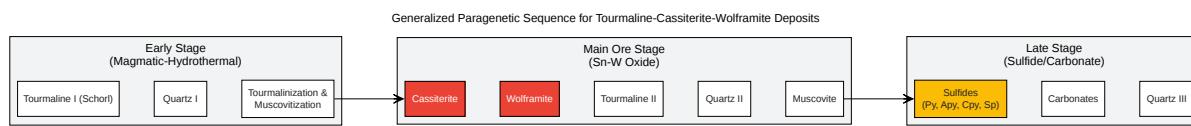
[Get Quote](#)

An In-depth Technical Guide on the Paragenesis of **Tourmaline**, Cassiterite, and Wolframite

Introduction

The paragenetic association of **tourmaline**, cassiterite (SnO_2), and wolframite ($(\text{Fe},\text{Mn})\text{WO}_4$) is a hallmark of granite-related hydrothermal ore systems, particularly those associated with highly evolved, peraluminous S-type granites.^{[1][2]} This mineral assemblage is economically significant, constituting major sources of tin and tungsten. **Tourmaline**, a complex borosilicate, is not merely a gangue mineral in these deposits; its stable and compositionally diverse nature makes it a powerful petrogenetic indicator, recording the physicochemical evolution of the ore-forming fluids.^{[3][4][5]} Understanding the intricate relationship between the formation of **tourmaline** and the precipitation of cassiterite and wolframite is crucial for developing effective exploration models and for deciphering the genesis of these critical mineral resources.^{[4][6]}

This technical guide provides a comprehensive overview of the paragenesis of **tourmaline** with cassiterite and wolframite, synthesizing data from numerous deposits worldwide. It details the geological context, physicochemical conditions of formation, and the geochemical signatures that characterize this association. Furthermore, it outlines key experimental protocols used in the study of these minerals and presents conceptual models for their formation, aimed at researchers, geoscientists, and mineral exploration professionals.


Geological Context and Paragenetic Sequence

The **tourmaline**-cassiterite-wolframite association is predominantly found in hydrothermal veins, stockworks, greisens, and breccias genetically linked to the apical zones of intrusive granitic plutons.[7][8][9] These deposits often exhibit a distinct temporal and spatial evolution of mineralization, which can be summarized in a general paragenetic sequence.

Typical Paragenetic Evolution:

The formation of these deposits typically involves multiple, often overlapping, hydrothermal stages:

- Early Magmatic-Hydrothermal Stage: This initial stage is often characterized by the formation of barren or weakly mineralized **tourmaline**-quartz veins and pervasive tourmalinization of the host granite and surrounding country rocks.[4][10] This early **tourmaline** is commonly black, Fe-rich schorl.[11]
- Main Ore Stage: This stage marks the principal deposition of tin and tungsten minerals. It is frequently associated with the reopening of early fractures and the introduction of ore-bearing fluids.[11] Cassiterite and wolframite precipitate along with quartz, muscovite, and sometimes a second generation of **tourmaline**.[7] At the fringe of wolframite mineralization, cassiterite often occurs with quartz, muscovite, and **tourmaline**.[7] The main period of cassiterite deposition is often related to later **tourmaline** stages, which may be compositionally distinct (e.g., blue **tourmaline**) from the early stage.[11]
- Late Sulfide and Carbonate Stage: Following the main oxide ore stage, a later, typically lower-temperature stage involves the deposition of sulfide minerals such as arsenopyrite, pyrite, chalcopyrite, sphalerite, and galena.[1][12] The final hydrothermal activity is often represented by the formation of barren quartz or carbonate veins.[4]

[Click to download full resolution via product page](#)

Caption: Generalized paragenetic sequence in Sn-W deposits.

Physicochemical Conditions of Formation

The deposition of **tourmaline**, cassiterite, and wolframite is controlled by the temperature, pressure, and chemical composition of the hydrothermal fluids. Fluid inclusion studies are the primary tool for reconstructing these conditions.

Fluid Composition and Salinity

Ore-forming fluids are typically low to moderate salinity aqueous-carbonic fluids ($\text{H}_2\text{O}-\text{CO}_2-\text{NaCl}$).^{[1][7]} Salinities can range from less than 2 to over 12 wt.% NaCl equivalent.^{[1][13]} The presence of CO_2 , CH_4 , and N_2 is common, indicating a complex volatile phase derived from a magmatic source, often with input from interaction with host metasedimentary rocks.^{[1][7]}

Temperature and Pressure

Mineral deposition occurs over a wide temperature range. Fluid inclusion data indicate that the main ore stage for cassiterite and wolframite precipitation typically occurs between 270°C and 405°C.^{[1][7][13]} Homogenization temperatures for fluid inclusions in cassiterite are commonly in the range of 280–350 °C.^[7] Minimum pressure estimates for mineralization are in the range of 300 to 600 bars.^[7]

Data Presentation: Fluid Inclusion Microthermometry

The following table summarizes representative fluid inclusion data from granite-related Sn-W deposits.

Deposit/Location	Host Mineral	Inclusion Type	Homogenization Temp. (°C)	Salinity (wt.% NaCl eq.)	Reference
Tagu, Myanmar	Quartz (in granite)	L-V Aqueous	230 - 370	2.9 - 10.6	[1] [13]
Tagu, Myanmar	Quartz (in granite)	Vapor-rich	310 - 390	6.7 - 12.2	[1] [13]
Tagu, Myanmar	Quartz (in granite)	H ₂ O-CO ₂	270 - 405	1.8 - 5.6	[1] [13]
Kalzas, Canada	Quartz	H ₂ O-CO ₂ -NaCl	160 - 340	up to 7	[7]
Kalzas, Canada	Cassiterite	H ₂ O-CO ₂ -NaCl	280 - 350	up to 7	[7]
Parrilla, Spain	Quartz, Scheelite	CO ₂ -Aqueous	225 - 350	< 7	[12]

L-V: Liquid-Vapor

Geochemical Signatures

Tourmaline Composition as a Vectoring Tool

The chemical composition of **Tourmaline** reflects the nature of the hydrothermal fluid from which it crystallized and is a valuable exploration indicator.[\[4\]](#)[\[14\]](#)

- Major Elements: **Tourmalines** in granite-related Sn-W deposits are typically Fe-rich schorl, belonging to the alkali group.[\[3\]](#)[\[15\]](#) They are characterized by high Al and high Fe/Mg ratios. [\[14\]](#) Mg-rich dravite may occur where fluids have interacted significantly with surrounding metasedimentary rocks.[\[3\]](#)
- Trace Elements: **Tourmaline** from these systems can be enriched in Sn.[\[14\]](#) The Sn content in **Tourmaline** can vary, with higher concentrations potentially indicating proximity to cassiterite mineralization.[\[16\]](#)

Data Presentation: Representative Tourmaline Compositions

Deposit/Location	Tourmaline Type	Fe/(Fe+Mg)	Sn (ppm)	Genetic Environment	Reference
Cuonadong, China	Schorl (in vein)	High	Low	Magmatic-hydrothermal	[3]
Cuonadong, China	Dravite (in skarn)	Low	High	Fluid-rock interaction	[3]
Panasqueira, Portugal	Schorl-Dravite	Variable	-	Magmatic-hydrothermal	[17]
San Rafael, Peru	Schorl	High	-	Granite-related tin lode	[4]
General Sn Systems	Schorl	High	High	Granite-related tin	[14]

Isotopic Systematics and Fluid Source

Stable isotope studies of **tourmaline** (B, O, H) are critical for tracing the origin of ore-forming fluids.[18]

- Boron ($\delta^{11}\text{B}$): The boron isotopic composition of **tourmaline** can distinguish between fluids derived from a granitic (magmatic) source versus those involving significant interaction with marine or non-marine country rocks.[17][18] Magmatic-hydrothermal fluids from S-type granites typically have $\delta^{11}\text{B}$ values in the range of -3 to -13‰.[17]
- Oxygen ($\delta^{18}\text{O}$) and Hydrogen (δD): The O and H isotopic compositions of **tourmaline** help to identify the source of the water in the hydrothermal fluid (e.g., magmatic, metamorphic, or meteoric).[18] Data from many Sn-W deposits point to a dominantly magmatic fluid source, sometimes with evidence of mixing with meteoric waters in later stages.[4][10]

Key Experimental Protocols

The characterization of **tourmaline**-cassiterite-wolframite paragenesis relies on several key analytical techniques.

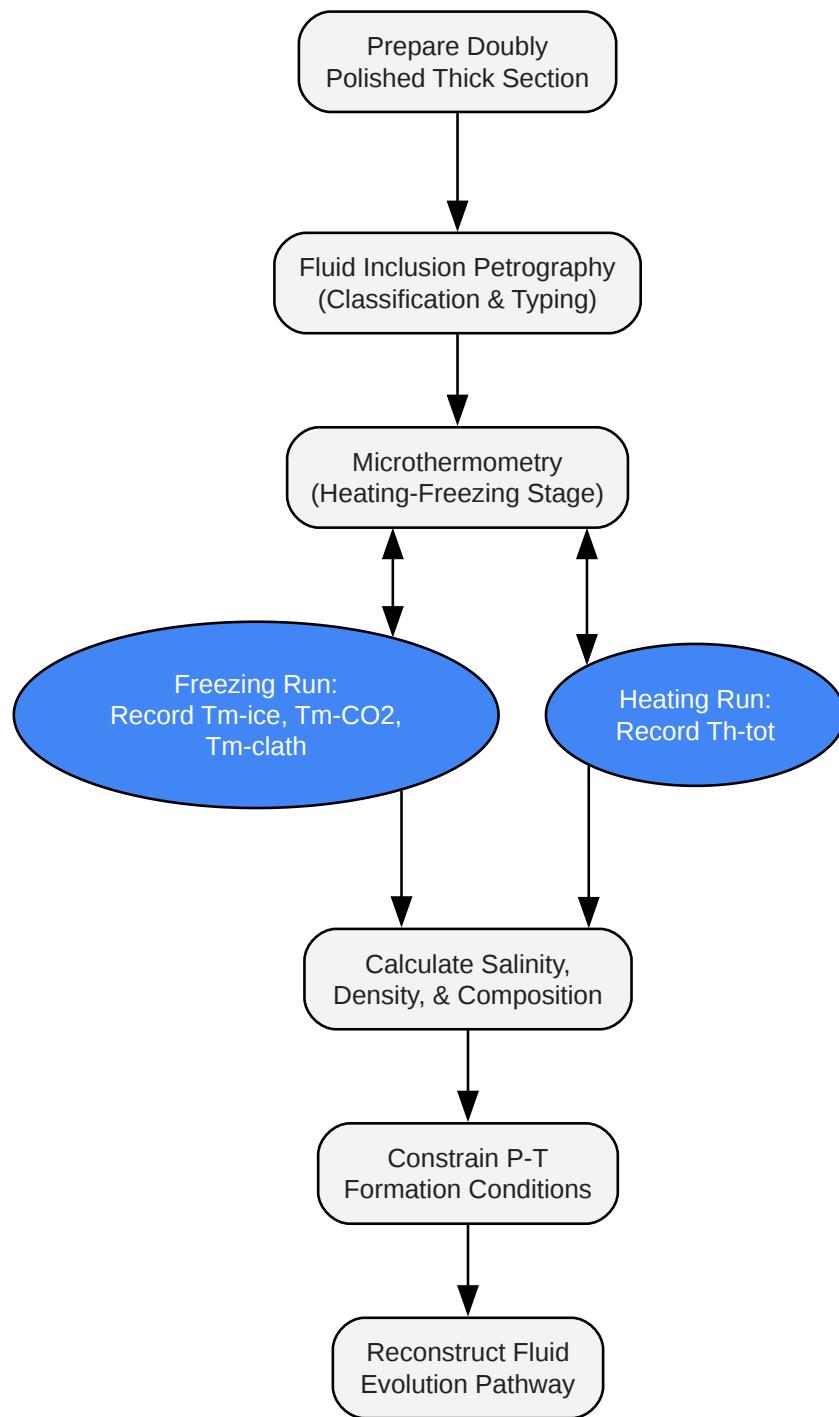
Electron Probe Micro-Analysis (EPMA)

Purpose: To determine the precise major and minor element composition of **tourmaline** and associated minerals.

Methodology:

- Sample Preparation: Preparation of polished thin sections or epoxy mounts of mineral grains. Samples must be coated with a thin layer of carbon to ensure electrical conductivity.
- Instrumentation: An electron microprobe analyzer is used, which focuses a beam of electrons onto the sample surface.
- Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).
- Quantification: X-ray intensities are compared against those from standards of known composition to calculate the concentration of each element. Mineral formulae are then calculated based on stoichiometric constraints.^[3]

Fluid Inclusion Microthermometry


Purpose: To determine the temperature, salinity, and density of the fluids trapped in minerals during their growth.

Methodology:

- Sample Preparation: Creation of doubly polished thick sections (~100-150 μm) of the host mineral (typically quartz or cassiterite) to allow for clear observation of fluid inclusions.
- Petrography: Detailed microscopic examination to classify inclusions into primary, secondary, and pseudo-secondary groups and to identify different inclusion types (e.g., aqueous, carbonic, solid-bearing).

- Microthermometric Analysis: The prepared section is placed on a heating-freezing stage (e.g., Linkam stage) mounted on a microscope.[1]
 - Freezing Runs: The sample is cooled to freeze the inclusion contents. Upon slow heating, the temperatures of first melting (eutectic temperature, T_e) and final ice melting ($T_{m\text{-ice}}$) are recorded. $T_{m\text{-ice}}$ is used to calculate salinity in the $\text{H}_2\text{O-NaCl}$ system.[1] For CO_2 -bearing inclusions, the melting of CO_2 ($T_{m\text{-CO}_2}$) and clathrate ($T_{m\text{-clath}}$) are measured. [1]
 - Heating Runs: The sample is heated until the inclusion homogenizes into a single fluid phase. The temperature of total homogenization ($T_{h\text{-tot}}$) is recorded, which represents the minimum trapping temperature.
- Data Interpretation: The collected microthermometric data are used to calculate fluid salinity, density, and estimate the pressure-temperature (P-T) conditions of trapping.

Workflow for Fluid Inclusion Microthermometry

[Click to download full resolution via product page](#)

Caption: Standard workflow for fluid inclusion analysis.

Genetic Model and Discussion

The formation of **tourmaline**-cassiterite-wolframite deposits is intrinsically linked to the degassing and cooling of a volatile-rich, highly fractionated granitic magma.

A Conceptual Model:

- Magma Emplacement and Fluid Exsolution: A peraluminous, S-type granitic magma, enriched in incompatible elements like Sn, W, B, and F, ascends to a shallow crustal level. As the magma crystallizes and pressure decreases, a separate, volatile-rich fluid phase (magmatic-hydrothermal fluid) exsolves from the melt.
- Early Tourmalinization: This initial hot, acidic, and boron-rich fluid permeates the granite's carapace and country rock through fractures, leading to widespread tourmalinization and the formation of early quartz-**tourmaline** veins.
- Ore Precipitation: Subsequent pulses of fluid, or the continued evolution of the initial fluid, transport Sn and W. Deposition of cassiterite and wolframite is triggered by a combination of factors:
 - Cooling: A decrease in temperature reduces the solubility of tin and tungsten complexes.
 - Pressure Drop: Sudden pressure release, often associated with hydraulic fracturing, can cause fluid boiling or immiscibility, which destabilizes metal complexes and leads to rapid precipitation.[1][11]
 - Fluid Mixing/Wall-Rock Reaction: Interaction with cooler, more oxidizing meteoric waters or reaction with chemically contrasting host rocks (e.g., carbonates) can change the pH and redox state of the fluid, inducing mineralization.[3][4]
- Zoning and Late-Stage Activity: The progressive cooling of the system and waning fluid input leads to the deposition of lower-temperature sulfide assemblages, often telescoping over or occurring distal to the main Sn-W ore zones.

// Connections Magma -> FluidEx [label="Crystallization &\nDecompression"]; FluidEx ->

FluidAscent; FluidAscent -> Alteration; FluidAscent -> Triggers; Triggers -> OreDep; }````

Caption: Conceptual model for Sn-W-**tourmaline** deposit formation.

Conclusion

The paragenesis of **tourmaline** with cassiterite and wolframite is a complex process reflecting the multistage evolution of granite-related hydrothermal systems. **Tourmaline** is a key recorder of this evolution, with its chemical and isotopic composition providing direct insights into fluid sources, pathways, and the physicochemical triggers for ore deposition. A holistic approach, integrating field paragenesis, fluid inclusion microthermometry, and mineral chemistry, is essential for constructing robust genetic models. These models, in turn, are fundamental for developing predictive exploration strategies for tin and tungsten resources, which are critical for modern technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. lyellcollection.org [lyellcollection.org]
- 3. [Frontiers](https://frontiersin.org) | Hydrothermal fluid evolution in the Cuonadong Sn–W–Be polymetallic deposit, southern Tibet: indicated by the in-situ element and boron isotope compositions of tourmaline [frontiersin.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 6. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 9. popups.ulg.ac.be [popups.ulg.ac.be]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. lyellcollection.org [lyellcollection.org]

- 13. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. researchgate.net [researchgate.net]
- 16. jgeosci.org [jgeosci.org]
- 17. researchgate.net [researchgate.net]
- 18. jgeosci.org [jgeosci.org]
- To cite this document: BenchChem. [paragenesis of tourmaline with cassiterite and wolframite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171579#paragenesis-of-tourmaline-with-cassiterite-and-wolframite\]](https://www.benchchem.com/product/b1171579#paragenesis-of-tourmaline-with-cassiterite-and-wolframite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com